3-Chloro-5-fluorobenzo[d]isoxazole

Medicinal Chemistry Drug Discovery ADME Prediction

This halogenated heterocyclic scaffold features a 3-chloro handle for SNAr/Suzuki/Buchwald coupling and an inert 5-fluoro substituent enabling orthogonal functionalization. The LogP (2.62) and TPSA (26.0 Ų) fall within favorable CNS drug discovery ranges, while lower boiling point versus dichloro analogs improves distillation recovery. Ideal for constructing kinase inhibitor libraries with defined reactivity. Consistent commercial availability ensures supply stability for diversity-oriented synthesis.

Molecular Formula C7H3ClFNO
Molecular Weight 171.55 g/mol
CAS No. 178747-50-7
Cat. No. B169304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluorobenzo[d]isoxazole
CAS178747-50-7
Synonyms3-Chloro-5-fluoro-benzo[d]isoxazole
Molecular FormulaC7H3ClFNO
Molecular Weight171.55 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=NO2)Cl
InChIInChI=1S/C7H3ClFNO/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H
InChIKeyNXXMYNTVLHIRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluorobenzo[d]isoxazole (CAS 178747-50-7): A Halogenated Benzisoxazole Scaffold for Medicinal Chemistry and Agrochemical Research


3-Chloro-5-fluorobenzo[d]isoxazole (CAS 178747-50-7) is a halogenated heterocyclic compound comprising a benzene ring fused to an isoxazole moiety, substituted with chlorine at the 3-position and fluorine at the 5-position . With the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol, this compound exhibits a computed LogP of 2.62 and topological polar surface area (TPSA) of 26.0 Ų . The strategic placement of both chloro and fluoro substituents on the benzo[d]isoxazole core imparts distinct electronic properties and orthogonal synthetic handles, making it a versatile building block for the construction of pharmaceutically relevant heterocyclic libraries .

Why 3-Chloro-5-fluorobenzo[d]isoxazole (CAS 178747-50-7) Cannot Be Casually Substituted: Substituent Positioning Determines Reactivity and Selectivity


Generic substitution among benzo[d]isoxazole analogs is scientifically unsound due to the profound influence of halogen identity and regiochemistry on both physicochemical properties and synthetic utility. The 3-chloro substituent serves as a primary site for nucleophilic aromatic substitution (SNAr), while the 5-fluoro group modulates electronic density without participating in cross-coupling under standard conditions, thereby enabling orthogonal functionalization strategies . In contrast, analogs such as 3,5-dichlorobenzo[d]isoxazole lack the distinct electronic modulation conferred by fluorine, while 3-chloro-6-fluorobenzo[d]isoxazole presents altered regiochemical reactivity that diverges significantly in downstream synthetic applications . The precise 3-chloro-5-fluoro substitution pattern is therefore non-interchangeable for research programs requiring defined reactivity and predictable structure-activity relationships.

Quantitative Differentiation of 3-Chloro-5-fluorobenzo[d]isoxazole (CAS 178747-50-7): Evidence-Based Comparison with Structural Analogs


LogP and TPSA Values of 3-Chloro-5-fluorobenzo[d]isoxazole Compared with Structurally Related Halogenated Benzisoxazoles

3-Chloro-5-fluorobenzo[d]isoxazole exhibits a computed LogP of 2.62 and a topological polar surface area (TPSA) of 26.0 Ų, positioning it within the favorable Lipinski Rule of Five space for oral bioavailability . In contrast, the mono-chlorinated analog 3-chloro-1,2-benzisoxazole (CAS 16263-52-8) lacks the fluorine substituent, resulting in altered lipophilicity and a different electronic distribution profile . While precise computed LogP values for the comparator were not retrievable from primary literature, the presence of fluorine in the target compound is known to increase metabolic stability and modulate pKa compared to non-fluorinated benzisoxazoles [1].

Medicinal Chemistry Drug Discovery ADME Prediction

Boiling Point and Molecular Weight of 3-Chloro-5-fluorobenzo[d]isoxazole Compared with 3,5-Dichlorobenzo[d]isoxazole

3-Chloro-5-fluorobenzo[d]isoxazole has a predicted boiling point of 255.4 ± 20.0 °C at 760 mmHg and a molecular weight of 171.56 g/mol . The comparator 3,5-dichlorobenzo[d]isoxazole (molecular formula C7H3Cl2NO) possesses a higher molecular weight of 188.01 g/mol due to the replacement of fluorine with a heavier chlorine atom, along with a correspondingly higher predicted boiling point (estimated > 270 °C) . This difference in physical properties directly influences purification strategy selection and handling requirements.

Process Chemistry Purification Physical Property Profiling

Synthetic Accessibility of 3-Chloro-5-fluorobenzo[d]isoxazole via Single-Step Cyclization from Commercially Available Precursor

3-Chloro-5-fluorobenzo[d]isoxazole is synthesized via a single-step cyclization reaction between commercially available 3-chloro-5-fluorobenzonitrile and hydroxylamine hydrochloride in the presence of a base such as sodium carbonate, conducted in ethanol or methanol at elevated temperatures . In contrast, the synthesis of unsubstituted benzo[d]isoxazole or analogs lacking the 3-chloro activating group typically requires multi-step sequences involving nitrile oxide generation and [3+2] cycloaddition, often employing strongly basic or oxidizing conditions that reduce functional group compatibility [1].

Organic Synthesis Medicinal Chemistry Building Block Strategy

Commercial Purity Specification of 3-Chloro-5-fluorobenzo[d]isoxazole: 95%+ with Batch-Specific Analytical Documentation

Commercially available 3-Chloro-5-fluorobenzo[d]isoxazole (CAS 178747-50-7) is supplied with a standard purity specification of ≥95%, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC as available from major suppliers . This purity level is consistent across multiple vendors including Bidepharm, AKSci, and Leyan, with some suppliers offering purity up to 98% . The consistency of this purity specification across the supply chain reduces procurement risk and ensures reproducible research outcomes.

Quality Control Procurement Analytical Chemistry

Optimal Research and Industrial Application Scenarios for 3-Chloro-5-fluorobenzo[d]isoxazole (CAS 178747-50-7)


Medicinal Chemistry: Scaffold for Orthogonal Derivatization in Kinase Inhibitor and CNS Drug Discovery Programs

The 3-chloro substituent of 3-Chloro-5-fluorobenzo[d]isoxazole serves as a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the 5-fluoro group remains inert under these conditions, enabling sequential orthogonal functionalization . This property is particularly valuable in the synthesis of focused libraries for kinase inhibitor programs, where systematic variation of the aryl substitution pattern is required to probe ATP-binding pocket interactions. The computed LogP of 2.62 and TPSA of 26.0 Ų further support CNS drug discovery applications, as these values fall within the favorable range for blood-brain barrier penetration .

Process Chemistry: Preferred Intermediate When Purification by Distillation Is Required

The lower boiling point of 3-Chloro-5-fluorobenzo[d]isoxazole (255.4 ± 20.0 °C) relative to dichlorinated analogs (>270 °C) makes it the preferred choice in synthetic sequences where purification by distillation or sublimation is anticipated . The reduced thermal exposure during isolation minimizes the risk of decomposition or unwanted side reactions, thereby improving overall yield and purity of downstream products. This advantage is particularly relevant in multi-step process development for pharmaceutical intermediates.

Chemical Biology: Halogen-Enriched Probe for ¹⁹F NMR and X-ray Crystallography Studies

The presence of a single fluorine atom at the 5-position provides a unique ¹⁹F NMR spectroscopic handle for monitoring binding interactions, conformational changes, and metabolic fate in biochemical assays without isotopic labeling . Additionally, the chlorine atom at the 3-position contributes anomalous scattering for X-ray crystallographic phasing, making this compound an ideal scaffold for structural biology applications where unambiguous electron density assignment is critical . This dual halogenation strategy enables both solution-phase (NMR) and solid-state (crystallography) characterization from a single molecular probe.

High-Throughput Screening Library Construction: Reliable Building Block with Consistent Commercial Quality

The consistent commercial availability of 3-Chloro-5-fluorobenzo[d]isoxazole at ≥95% purity, supported by batch-specific analytical documentation (NMR, HPLC, GC), reduces procurement variability in high-throughput screening library construction . The single-step synthetic accessibility from readily available starting materials further ensures supply chain stability for large-scale library production. These factors collectively position this compound as a reliable core scaffold for diversity-oriented synthesis campaigns in both academic and industrial settings .

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